molecular formula C17H17FN6O2 B2679691 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320465-70-9

6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B2679691
CAS-Nummer: 2320465-70-9
Molekulargewicht: 356.361
InChI-Schlüssel: UZSLDYLMOALTMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Eigenschaften

IUPAC Name

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-22-15(25)9-14(21-17(22)26)23-4-6-24(7-5-23)16-12-3-2-11(18)8-13(12)19-10-20-16/h2-3,8-10H,4-7H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSLDYLMOALTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 7-fluoroquinazoline: Starting from a suitable fluorinated aromatic precursor, the quinazoline ring is constructed through cyclization reactions.

    Piperazine Derivatization: The quinazoline intermediate is then reacted with piperazine under controlled conditions to form the 7-fluoroquinazolin-4-yl piperazine derivative.

    Pyrimidine Dione Attachment: Finally, the piperazine derivative is coupled with a pyrimidine dione precursor, often using condensation reactions facilitated by catalysts or activating agents.

Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The fluorine atom on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Studied for its reactivity and stability under different chemical conditions.

Biology and Medicine:

  • Investigated for potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
  • Explored for its antimicrobial properties, particularly against resistant bacterial strains.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in research for the development of diagnostic agents.

Wirkmechanismus

The mechanism of action of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with tyrosine kinases, inhibiting their activity and thus interfering with signal transduction pathways crucial for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

    6-(4-(7-chloroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-(7-bromoquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro or bromo analogs.
  • Fluorine’s electronegativity and small size can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

This detailed overview provides a comprehensive understanding of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, covering its synthesis, reactions, applications, and unique characteristics

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.